N-[(1-benzofuran-2-yl)methyl]-3-ethynylaniline hydrochloride
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Overview
Description
N-[(1-benzofuran-2-yl)methyl]-3-ethynylaniline hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzofuran-2-yl)methyl]-3-ethynylaniline hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Aniline Derivative: The aniline derivative can be synthesized by the reduction of a nitro compound to an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzofuran-2-yl)methyl]-3-ethynylaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(1-benzofuran-2-yl)methyl]-3-ethynylaniline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-benzofuran-2-yl)methyl]-3-ethynylaniline hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used in phototherapy.
Uniqueness
N-[(1-benzofuran-2-yl)methyl]-3-ethynylaniline hydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other benzofuran derivatives . This uniqueness makes it a promising candidate for the development of new therapeutic agents .
Properties
CAS No. |
2731006-45-2 |
---|---|
Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.8 |
Purity |
95 |
Origin of Product |
United States |
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